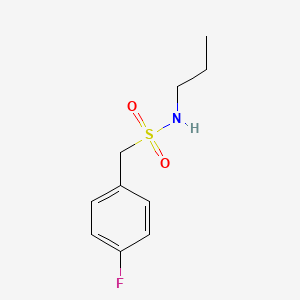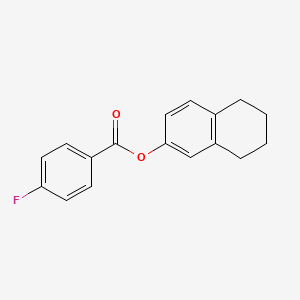![molecular formula C19H17N3O4S B4581450 methyl 1-cyclopropyl-2-mercapto-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4581450.png)
methyl 1-cyclopropyl-2-mercapto-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to pyrimidine derivatives involves various strategies, including alkylation and cyclocondensation reactions. For example, novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid were synthesized through alkylation, showcasing a method that might be applicable to our target compound (Cetina et al., 2004). Additionally, efficient synthesis methods for related pyrido[1,2-c]pyrimidine core structures have been optimized, highlighting the importance of nearly quantitative ring-closing reactions for producing biologically active compounds (Rosen et al., 2009).
Molecular Structure Analysis
X-ray crystallography studies provide valuable insights into the molecular structures of pyrimidine derivatives, revealing details such as the Z-configuration of cyclopropane rings and the disposition of molecule parts relative to each other. These structural analyses help understand the compound's reactivity and interactions (Cetina et al., 2004).
Chemical Reactions and Properties
The reactivity of pyrimidine derivatives can vary significantly depending on their substitution patterns. For instance, reactions with primary amines and catalytic hydrogenation have been explored to modify the pyrimidine ring, leading to different derivatives with varied properties (Kurihara et al., 1982). Such studies are crucial for understanding the chemical behavior of our target molecule.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are closely related to the molecular structure. The synthesis and characterization of specific derivatives can shed light on the influence of different substituents on these properties. For example, the characterization of thiazolo[3,2-a]pyrimidine derivatives has provided insights into their crystalline structure and intermolecular interactions (Nagarajaiah & Begum, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming hydrogen bonds or other intermolecular interactions, are vital for comprehending the compound's behavior in chemical reactions and potential applications. Studies have detailed the hydrogen-bonded structures and reactions with dimethyl acetylenedicarboxylate as methods to explore these properties (Hou et al., 2009).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of novel purine and pyrimidine derivatives, including the manipulation of cyclopropane rings and their interactions in molecular structures, has been demonstrated. These studies highlight the significance of cyclopropane and pyrimidine moieties in medicinal chemistry, offering insights into the synthetic pathways that could be relevant for the compound (Cetina et al., 2004).
Research on thieno[2,3-d]pyrimidines has developed a method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, indicating the versatility of pyrimidine derivatives in synthesizing compounds with potential therapeutic uses (Santilli et al., 1971).
Biological Activity
- Studies on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown poor inhibitory activity against DNA viruses but marked inhibition of retrovirus replication in cell culture. This suggests that derivatives of pyridopyrimidine could have applications in antiviral research (Hocková et al., 2003).
Chemical Transformations and Applications
- The versatility of pyrimidine derivatives in chemical transformations and the synthesis of new molecules with potential applications in various fields has been demonstrated. This includes the development of new methodologies for the synthesis of pyrrolo[3,2-d]pyrimidines, highlighting the importance of pyrimidine and cyclopropyl groups in medicinal chemistry and drug development (Elliott et al., 1997).
Propriétés
IUPAC Name |
methyl 1-cyclopropyl-7-(4-methoxyphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-25-12-7-3-10(4-8-12)14-9-13(18(24)26-2)15-16(20-14)22(11-5-6-11)19(27)21-17(15)23/h3-4,7-9,11H,5-6H2,1-2H3,(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDLMDNEJTWFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)OC)C(=O)NC(=S)N3C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyclopropyl-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-oxo-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4581374.png)

![2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]oxy}-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4581386.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl 2-furoate](/img/structure/B4581390.png)
![2,4-dichloro-5-{[ethyl(phenyl)amino]sulfonyl}-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B4581398.png)
![2-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide](/img/structure/B4581402.png)
![2-[(cyanomethyl)thio]-6-(3,4-dimethoxyphenyl)nicotinonitrile](/img/structure/B4581410.png)
![3-[(4-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B4581415.png)
![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4581427.png)

![3-butoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4581465.png)
![1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4581473.png)
![1-phenylethanone O-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B4581479.png)
